molecular formula C20H18N2O3 B5767905 N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide

N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide

Cat. No. B5767905
M. Wt: 334.4 g/mol
InChI Key: HVYFXBNGECEZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide, also known as ANA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANA is a non-steroidal anti-inflammatory drug that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide is not fully understood. It is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation, pain, and fever. By inhibiting COX-2, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has also been shown to have antioxidant and neuroprotective effects. In addition, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide also has a well-established safety profile, which makes it a good candidate for preclinical studies. However, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide. One area of research is the development of new analogs of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide that have improved solubility and pharmacokinetic properties. Another area of research is the development of new formulations of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide that can be administered more easily in vivo. Finally, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide could be studied further for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide involves several steps. The starting material is 2-naphthol, which is reacted with 2-bromoacetophenone to produce 2-(2-bromoacetyl)phenol. This intermediate is then reacted with acetyl chloride to produce 2-(acetylamino)phenyl)-2-(2-bromoacetyl)phenol. The final step involves reacting this intermediate with sodium methoxide and 2-naphthyl chloroformate to produce N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(23)21-18-8-4-5-9-19(18)22-20(24)13-25-17-11-10-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFXBNGECEZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide

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